3-fluoro-4-iodo-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-iodo-N,N-dimethylaniline is an organic compound with the molecular formula C8H9FIN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by methyl groups, and the benzene ring is substituted with fluorine and iodine atoms at the 3 and 4 positions, respectively .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-4-iodo-N,N-dimethylaniline typically involves multi-step reactions. One common method is the halogenation of N,N-dimethylaniline, followed by selective fluorination and iodination. The process may involve:
Halogenation: The initial step involves the halogenation of N,N-dimethylaniline using reagents like bromine or chlorine.
Fluorination: The halogenated intermediate is then subjected to fluorination using metal fluorides in the presence of specific catalysts.
Iodination: Finally, the fluorinated compound undergoes iodination using iodine or iodine-containing reagents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Fluoro-4-iodo-N,N-dimethylaniline can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation to form corresponding nitro or amino derivatives and reduction reactions to remove halogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products: The major products formed from these reactions include various substituted anilines, nitroanilines, and aminoanilines .
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-iodo-N,N-dimethylaniline has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-fluoro-4-iodo-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
- 3-Chloro-4-iodo-N,N-dimethylaniline
- 4-Fluoro-N,N-dimethylaniline
- 4-Iodo-N,N-dimethylaniline
Comparison: 3-Fluoro-4-iodo-N,N-dimethylaniline is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Eigenschaften
Molekularformel |
C8H9FIN |
---|---|
Molekulargewicht |
265.07 g/mol |
IUPAC-Name |
3-fluoro-4-iodo-N,N-dimethylaniline |
InChI |
InChI=1S/C8H9FIN/c1-11(2)6-3-4-8(10)7(9)5-6/h3-5H,1-2H3 |
InChI-Schlüssel |
MEWJTTNYBGCGLU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=C(C=C1)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.